molecular formula C12H10F3N3OS B069248 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide CAS No. 175203-43-7

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide

Cat. No.: B069248
CAS No.: 175203-43-7
M. Wt: 301.29 g/mol
InChI Key: ZBBRUAHELAGQKV-UHFFFAOYSA-N
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Description

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide is a chemical compound with the molecular formula C₁₂H₁₀F₃N₃OS and a molecular weight of 301.29 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a quinoline ring, which is further connected to a thioacetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide typically involves the following steps:

    Formation of the Quinoline Ring: The quinoline ring is synthesized through a series of reactions starting from aniline derivatives

    Thioacetohydrazide Formation: The thioacetohydrazide moiety is prepared by reacting thioacetic acid with hydrazine hydrate under controlled conditions.

    Coupling Reaction: The final step involves coupling the quinoline derivative with the thioacetohydrazide moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the quinoline ring.

    Reduction: Reduced forms of the thioacetohydrazide moiety.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide involves its interaction with molecular targets such as protein kinases. The compound’s trifluoromethyl group enhances its binding affinity to these targets, leading to inhibition of kinase activity. This inhibition can result in the induction of apoptosis and cell cycle arrest in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((2-(Trifluoromethyl)quinolin-4-YL)thio)acetohydrazide is unique due to the presence of both the trifluoromethyl group and the thioacetohydrazide moiety. This combination imparts distinct chemical properties, making it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

2-[2-(trifluoromethyl)quinolin-4-yl]sulfanylacetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3N3OS/c13-12(14,15)10-5-9(20-6-11(19)18-16)7-3-1-2-4-8(7)17-10/h1-5H,6,16H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBBRUAHELAGQKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)SCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380667
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175203-43-7
Record name 2-[[2-(Trifluoromethyl)-4-quinolinyl]thio]acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175203-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[2-(Trifluoromethyl)quinolin-4-yl]sulfanyl}acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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